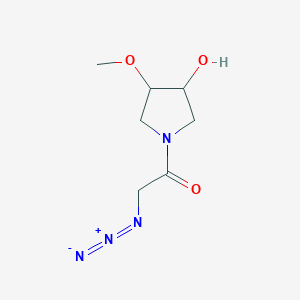
2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one, more commonly known as Azidopyrrolidine, is a synthetic compound that has been used for various purposes in recent years. It is a versatile compound with a wide range of applications, including synthesis, drug development, and research. Azidopyrrolidine is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. It is a colorless, crystalline solid at room temperature and is soluble in water, ethanol, and other solvents.
Applications De Recherche Scientifique
Medicinal Chemistry: c-Met Protein Kinase Inhibition
The compound has been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer biology as it plays a role in tumor growth and metastasis. Structures containing the heterocyclic nuclei derived from this compound, such as the clinical candidate Savolitinib, have shown potent inhibitory activity .
Neuropharmacology: GABA A Modulation
Derivatives of the compound have demonstrated activity as allosteric modulators of the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the brain, and modulation of this receptor can have therapeutic applications in anxiety, insomnia, and epilepsy.
Polymer Chemistry: Solar Cell Applications
The azido compound has been incorporated into polymers that are used in solar cells . These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties.
Fluorescent Probes
Due to its unique structural properties, the compound can be used to create fluorescent probes . These probes can be used in bioimaging to track biological processes in real-time at the molecular level.
Green Chemistry: Synthesis of Biologically Relevant Triazoles
The compound serves as a precursor in the synthesis of 1,2,3-triazoles under green chemistry conditions . These triazoles are significant in pharmaceutical chemistry due to their biological and pharmacophoric properties.
Energetic Materials: Precursor to Novel Compounds
The azido group in the compound provides a pathway to synthesize novel energetic materials. These materials have potential applications in the development of propellants and explosives .
Propriétés
IUPAC Name |
2-azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-14-6-4-11(3-5(6)12)7(13)2-9-10-8/h5-6,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIHUUECRMIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)





![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)




